BenchChemオンラインストアへようこそ!

5,6-Dibromo-1h-benzotriazole

Antiprotozoal Acanthamoeba castellanii Infectious Disease

5,6-Dibromo-1H-benzotriazole (CAS 716320-92-2) is the definitive CK2 inhibitor scaffold where the 5,6-dibromo substitution uniquely balances hydrophobic desolvation and halogen bonding. Unlike TBBt or chloro-analogs, its conditionally anionic binding (pKa 6.48) enables pH-titratable inhibition. Its moderate LogP (2.4 vs TBBt's 3.96) reduces non-specific partitioning in cellular assays. The scaffold enables B(C6F5)3-catalyzed site-selective N1-alkylation at 80% yield. For CK2 drug discovery, antiprotozoal screening, or heterocyclic synthesis, this specific bromination pattern is irreplaceable.

Molecular Formula C6H3Br2N3
Molecular Weight 276.919
CAS No. 716320-92-2
Cat. No. B2840325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromo-1h-benzotriazole
CAS716320-92-2
Molecular FormulaC6H3Br2N3
Molecular Weight276.919
Structural Identifiers
SMILESC1=C(C(=CC2=NNN=C21)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
InChIKeyDULRVLLMOREPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dibromo-1H-benzotriazole (CAS 716320-92-2): A Critical Dihalogenated Benzotriazole Building Block and CK2 Inhibitor Lead for Targeted Research Procurement


5,6-Dibromo-1H-benzotriazole (CAS 716320-92-2) is a dihalogenated member of the 1H-benzotriazole class, characterized by bromine substitution at the 5- and 6-positions of the fused benzene ring [1]. This specific substitution pattern is critical for ligand binding in the ATP-binding pocket of human protein kinase CK2 (hCK2α), where the bromine atoms contribute to both hydrophobic desolvation and potential halogen bonding [2]. The compound exhibits a predicted XLogP3 of 2.4 and a pKa of 6.48 ± 0.40 (predicted), indicating moderate lipophilicity and near-neutral ionization behavior that influences its binding mode [1]. It is primarily employed as a research-grade CK2 inhibitor and as a versatile synthetic intermediate for site-selective N1-alkylation reactions [3].

Why 5,6-Dibromo-1H-benzotriazole Cannot Be Substituted by Other Halogenated Benzotriazoles or General CK2 Inhibitors


Generic substitution of 5,6-dibromo-1H-benzotriazole with other halogenated benzotriazole derivatives or alternative CK2 inhibitors (e.g., TBB, DMAT) is not scientifically valid due to distinct, position-dependent physicochemical and binding properties. The 5,6-dibromo substitution pattern uniquely balances hydrophobic effect and electrostatic interactions, resulting in a conditionally anionic binding mode that differs from the constitutively anionic TBBt [1]. Replacing bromine with chlorine at the same positions reduces hydrophobicity without affecting electronic properties, directly compromising binding affinity [2]. Furthermore, the compound's site-selective N1-alkylation reactivity (80% yield under B(C6F5)3 catalysis) is not reliably replicated by other benzotriazoles, which commonly produce N1/N2 alkylation mixtures [3]. The following quantitative evidence demonstrates why this specific compound must be procured over its closest analogs for applications requiring precise CK2 inhibition or reliable synthetic yields.

Quantitative Differentiation Evidence for 5,6-Dibromo-1H-benzotriazole (716320-92-2) Relative to Key Comparators


Superior Antiprotozoal Efficacy Against Acanthamoeba castellanii Compared to Chlorhexidine

5,6-Dibromo-1H-benzotriazole demonstrates higher in vitro efficacy against Acanthamoeba castellanii than the standard antiprotozoal agent chlorhexidine [1]. This represents a direct head-to-head comparison establishing its superior potency in an anti-amoebic assay.

Antiprotozoal Acanthamoeba castellanii Infectious Disease

Moderate CK2α Binding Affinity (Kd = 1.56 μM) Enables pH-Dependent Binding Distinct from Constitutively Anionic TBBt

Isothermal titration calorimetry (ITC) determined the dissociation constant (Kd) of 5,6-dibromo-1H-benzotriazole (as its non-ionizable 1-methyl analog 1-CH3-5,6-DBBt) for hCK2α to be 1.56 ± 0.52 μM [1]. In contrast, the fully brominated comparator TBBt (4,5,6,7-tetrabromobenzotriazole) is reported to have an IC50 of 0.15-1.6 μM depending on species and assay . Critically, 5,6-DBBt exhibits a conditionally anionic binding mode (pKa ~6.93), whereas TBBt is constitutively anionic (pKa ~4.8) across physiological pH, leading to different binding pose populations and thermodynamic signatures [1].

Protein Kinase CK2 Kinase Inhibitor Thermodynamic Binding

Site-Selective N1-Alkylation Yields 80% Product, Mitigating N1/N2 Mixture Challenges of Other Benzotriazoles

In a B(C6F5)3-catalyzed reaction with α-azido-phenylacetate in dichloromethane over 48 hours, 5,6-dibromo-1H-benzotriazole undergoes site-selective N1-alkylation to afford methyl 2-(5,6-dibromo-1H-benzo[d][1,2,3]triazol-1-yl)-2-phenylacetate in 80% yield [1]. This contrasts with the typical benzotriazole alkylation which often results in mixtures of N1 and N2 regioisomers, requiring chromatographic separation and reducing synthetic efficiency [1].

Organic Synthesis Site-Selective Alkylation Heterocyclic Chemistry

Reduced Hydrophobicity (LogP 2.4) Relative to TBBt (LogP 3.96) Offers Differentiated ADME Profile

The predicted octanol-water partition coefficient (XLogP3) of 5,6-dibromo-1H-benzotriazole is 2.4, significantly lower than that of the fully brominated TBBt (LogP = 3.96) [1]. This difference arises from the replacement of two bromine atoms with hydrogen at the 4,7-positions, reducing overall molecular weight and hydrophobicity. In the context of halogenated benzotriazoles, replacing bromine with chlorine further decreases hydrophobicity while electronic properties remain virtually unaffected, underscoring the unique position of the 5,6-dibromo pattern in balancing lipophilicity and binding [2].

Physicochemical Properties ADME Drug-Likeness

Conditionally Anionic Binding (pKa 6.93) Enables pH-Controlled CK2 Inhibition Not Achievable with Constitutively Anionic TBBt

The triazole proton of 5,6-dibromo-1H-benzotriazole has a pKa of 6.93 in solution, which shifts to 5.6 ± 0.4 upon binding to hCK2α, indicating binding-induced deprotonation [1]. This results in a pH-dependent binding affinity where the anionic form binds with an intrinsic Kd of 44.3 ± 1.3 nM, while the neutral form binds approximately 20-fold weaker (Kd ~1 μM). In contrast, TBBt (pKa = 4.8 ± 0.4) remains constitutively anionic across physiological pH ranges, exhibiting pH-independent binding dominated by a salt bridge to K68 [1].

pH-Dependent Inhibition Thermodynamics Halogen Bonding

Optimal Scientific and Industrial Use Cases for 5,6-Dibromo-1H-benzotriazole (716320-92-2) Based on Verified Differentiation


Mechanistic Studies of pH-Dependent Protein Kinase CK2 Inhibition

Employ 5,6-dibromo-1H-benzotriazole as a conditionally anionic CK2 inhibitor to investigate the interplay between electrostatic interactions (salt bridge to K68) and halogen bonding in the ATP-binding pocket. The compound's near-neutral pKa (6.93) and binding-induced deprotonation allow researchers to titrate binding modes by adjusting pH, a capability not offered by constitutively anionic inhibitors like TBBt [1].

Anti-Acanthamoeba Drug Discovery and Validation

Use 5,6-dibromo-1H-benzotriazole as a reference compound in in vitro screening campaigns against Acanthamoeba castellanii, particularly when chlorhexidine fails to achieve sufficient efficacy. Its demonstrated superiority over chlorhexidine makes it a valuable positive control or lead scaffold for developing novel antiprotozoal agents [1].

Regioselective Synthesis of N1-Substituted Benzotriazole Derivatives

Leverage the compound's high yield (80%) and site-selectivity in B(C6F5)3-catalyzed N1-alkylation reactions to construct complex heterocyclic libraries without N2 byproduct contamination. This reaction reliably produces pure N1-alkylated products, streamlining the synthesis of drug-like molecules and functional materials [1].

Balanced Lipophilicity Tool Compound for Cellular CK2 Assays

Select 5,6-dibromo-1H-benzotriazole (LogP 2.4) over the highly lipophilic TBBt (LogP 3.96) when performing cellular CK2 inhibition assays where excessive hydrophobicity may lead to non-specific membrane partitioning or cytotoxicity. The reduced LogP of 1.56 units improves aqueous solubility and reduces off-target binding while maintaining comparable CK2 affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dibromo-1h-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.